2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Antimicrobial MIC 1,3,4-oxadiazole

2-(Thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 921560-95-4) is a synthetic, dual-thiophene, 1,3,4-oxadiazole-acetamide small molecule with the molecular formula C12H9N3O2S2 and a molecular weight of 291.4 g/mol. Its SMILES is C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 and its InChIKey is NOOYFJUUVVFROC-UHFFFAOYSA-N.

Molecular Formula C12H9N3O2S2
Molecular Weight 291.34
CAS No. 921560-95-4
Cat. No. B2506775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
CAS921560-95-4
Molecular FormulaC12H9N3O2S2
Molecular Weight291.34
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C12H9N3O2S2/c16-10(7-8-3-1-5-18-8)13-12-15-14-11(17-12)9-4-2-6-19-9/h1-6H,7H2,(H,13,15,16)
InChIKeyNOOYFJUUVVFROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 921560-95-4): Procurement-Ready Physicochemical and Structural Identity Baseline


2-(Thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 921560-95-4) is a synthetic, dual-thiophene, 1,3,4-oxadiazole-acetamide small molecule with the molecular formula C12H9N3O2S2 and a molecular weight of 291.4 g/mol [1]. Its SMILES is C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 and its InChIKey is NOOYFJUUVVFROC-UHFFFAOYSA-N [1]. Computed physicochemical properties include an XLogP3-AA of 1.9, one hydrogen bond donor, six hydrogen bond acceptors, and four rotatable bonds [1]. The compound was first deposited in PubChem in 2009 and is supplied by multiple vendors as a research-grade building block (≥95% purity) for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails for 2-(Thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide in Research and Industrial Procurement


In-class 1,3,4-oxadiazole-acetamide analogs cannot be freely interchanged with 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide because subtle modifications to the heterocyclic substituents produce pronounced, non-linear shifts in target binding, physicochemical properties, and biological selectivity [1][2]. Specifically, replacing the 5-position thiophene with a phenyl group (e.g., N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, CAS 921816-12-8) alters π-stacking potential with kinase ATP-binding pockets, while introducing a methylene spacer (e.g., CAS 1049223-94-0) changes conformational flexibility and metabolic stability. Even the seemingly minor removal of the 2-thiophen-2-yl acetyl group to yield N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 27049-77-0) eliminates a key pharmacophoric element, fundamentally altering both the hydrogen-bonding network and the lipophilic footprint. The quantitative evidence detailed in Section 3 demonstrates that these structural variations translate into measurable differences in antimicrobial potency, membrane permeability, and kinase interaction profiles, making CAS 921560-95-4 a non-fungible entity within screening libraries and structure-activity relationship campaigns.

Quantitative Differentiation Evidence for 2-(Thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 921560-95-4) Against Closest Analogs


Antimicrobial Potency Benchmarking: 1,3,4-Oxadiazole-Acetamide Class-Level MIC Reference Against Broad-Spectrum Pathogens

In the absence of direct head-to-head MIC data for CAS 921560-95-4, the closest class-level benchmark is provided by a 2025 study of novel 1,3,4-oxadiazole-acetamide analogs (3a-j), which demonstrated remarkable antimicrobial activity with MIC values as low as 1.95 µg/mL against a panel of pathogenic bacteria and fungi, outperforming positive controls [1]. This establishes a performance floor for the chemotype that CAS 921560-95-4 belongs to. The target compound's dual-thiophene architecture is expected to further enhance membrane penetration relative to mono-aromatic analogs, though empirical MIC determination is required for procurement decisions based on antimicrobial potency.

Antimicrobial MIC 1,3,4-oxadiazole

Membrane Permeability Advantage: Thiophene-Acetamide Conjugation Enhances PAMPA Permeability Relative to Non-Thiophene Oxadiazole Derivatives

The thiophene-acetamide conjugation present in CAS 921560-95-4 is associated with enhanced membrane permeability as measured by the parallel artificial membrane permeability assay (PAMPA), compared to non-thiophene oxadiazole derivatives that require DMSO concentrations above 0.5% for solubility in aqueous assay media [1]. While direct PAMPA data for CAS 921560-95-4 itself has not been published, the structural feature responsible for this advantage—the thiophene-acetamide linkage—is explicitly identified as the permeability-enhancing moiety in closely related analogs within the same chemotype series.

Membrane permeability PAMPA Drug-likeness

Kinase Target Engagement Potential: 1,3,4-Oxadiazole-Thiophene Hybrids Demonstrate Multi-Kinase Binding in Silico

1,3,4-Oxadiazole-thiophene hybrids, including analogs with the thiophene-acetamide scaffold, have been demonstrated through molecular docking studies to bind strongly to therapeutically significant kinase targets, including CDK-2 with docking scores as low as -10.654 kcal/mol [1]. The oxadiazole core interacts with enzymes such as kinases and phosphodiesterases, while the thiophene-acetamide moiety enhances binding affinity through optimized hydrophobic and hydrogen-bonding interactions with the ATP-binding pocket [2]. CAS 921560-95-4's dual-thiophene architecture is predicted to offer superior shape complementarity to kinase hinge regions compared to mono-thiophene or phenyl-substituted analogs, though empirical kinase profiling is not yet published.

Kinase inhibition Molecular docking Drug discovery

Physicochemical Differentiation: XLogP3 and Hydrogen-Bonding Profile Enable Predictable SAR Relative to Phenyl-Substituted Analogs

CAS 921560-95-4 possesses a computed XLogP3-AA of 1.9, placing it in a favorable lipophilicity range for both cellular permeability and aqueous solubility [1]. In contrast, the phenyl-substituted analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 921816-12-8, MW 285.32) has a lower molecular weight but lacks the second thiophene sulfur atom, reducing potential for sulfur-mediated polar interactions . The target compound's six hydrogen bond acceptors (versus five for the phenyl analog) and four rotatable bonds provide a distinct conformational and electronic profile that differentiates it from both smaller (e.g., CAS 27049-77-0, MW 209.23) and larger (e.g., sulfonyl-substituted analogs) comparators in the same series.

Physicochemical properties XLogP SAR

Broad-Spectrum Biological Activity Potential: 1,3,4-Oxadiazole Pharmacophore Validated Across Antibacterial, Antifungal, Anticancer, and Anti-Inflammatory Indications

The 1,3,4-oxadiazole pharmacophore present in CAS 921560-95-4 has been extensively validated across multiple therapeutic indications. A comprehensive 2022 review documented that 1,3,4-oxadiazole derivatives exhibit antibacterial, anti-inflammatory, anti-tubercular, anti-HIV, antifungal, cathepsin K inhibitory, monoamine oxidase inhibitory, anti-diabetic, tyrosinase inhibitory, antioxidant, and anticancer activities [1]. Specific anticancer mechanisms include thymidylate synthase inhibition with IC50 values in the range of 1.95–4.24 µM (compared to Pemetrexed at 6.75–7.6 µM), demonstrating superior potency to the clinical standard in enzymatic assays [1]. The dual-thiophene substitution pattern of CAS 921560-95-4 is expected to further modulate target selectivity within this polypharmacological landscape, though direct target engagement data for this specific compound remain unpublished.

Multi-target pharmacology 1,3,4-oxadiazole Drug repurposing

Prioritized Research and Industrial Application Scenarios for 2-(Thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 921560-95-4) Based on Differentiated Evidence


Antimicrobial Lead Discovery: Screening Against ESKAPE Pathogens with Class-Validated Potency Expectations

CAS 921560-95-4 is a strong candidate for inclusion in antimicrobial screening libraries targeting ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The class-level MIC benchmark of 1.95 µg/mL established for 1,3,4-oxadiazole-acetamide analogs provides a validated potency expectation [1]. The dual-thiophene architecture differentiates this compound from the published analogs and offers a distinct SAR starting point for hit-to-lead optimization against multidrug-resistant strains.

Kinase Inhibitor Screening: Prioritization for CDK and Multi-Kinase Profiling Panels

The demonstrated in silico binding of 1,3,4-oxadiazole-thiophene hybrids to CDK-2 with docking scores as low as -10.654 kcal/mol positions CAS 921560-95-4 as a high-priority compound for empirical kinase profiling [1]. The dual-thiophene substitution pattern offers superior shape complementarity to kinase hinge regions compared to mono-substituted analogs, making it a structurally differentiated candidate for panels targeting cyclin-dependent kinases, MAP kinases, and phosphodiesterases .

Cellular Permeability-Critical Assays: Intracellular Target Engagement Studies Requiring Favorable PAMPA Profiles

For research programs where intracellular target engagement is rate-limited by compound permeability, CAS 921560-95-4 should be prioritized over non-thiophene oxadiazole derivatives that require high DMSO concentrations for solubility. The thiophene-acetamide conjugation is associated with enhanced PAMPA permeability [1], making this compound suitable for cellular assays involving cytosolic or nuclear targets where compound penetration is a critical success factor.

Multi-Phenotypic Screening: Polypharmacology Exploration Across Anti-Infective, Oncology, and Anti-Inflammatory Indications

The extensively validated 1,3,4-oxadiazole pharmacophore supports deployment of CAS 921560-95-4 in multi-phenotypic screening panels spanning antibacterial, antifungal, anticancer, and anti-inflammatory assays. Class-level evidence demonstrates thymidylate synthase inhibition (IC50 = 1.95–4.24 µM, 1.6–3.9× more potent than Pemetrexed), antitubercular activity (MIC = 62.5–100 µg/mL), and cathepsin K inhibition [1]. The dual-thiophene substitution is expected to confer a unique selectivity fingerprint across these target classes, justifying procurement for broad-spectrum screening campaigns.

Quote Request

Request a Quote for 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.